![molecular formula C10H9ClS B13760920 2-(2-Chloroethyl)benzo[b]thiophene CAS No. 7136-60-9](/img/structure/B13760920.png)
2-(2-Chloroethyl)benzo[b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethyl)benzo[b]thiophene is an organic compound with the molecular formula C10H9ClS It is a derivative of benzo[b]thiophene, which is an aromatic organic compound containing a fused thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)benzo[b]thiophene typically involves the reaction of benzo[b]thiophene with 2-chloroethyl reagents. One common method is the alkylation of benzo[b]thiophene with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethyl)benzo[b]thiophene can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chloroethyl group or to modify the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-(2-substituted)benzo[b]thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzo[b]thiophene or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloroethyl)benzo[b]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethyl)benzo[b]thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The chloroethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules. The thiophene ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene: The parent compound, lacking the chloroethyl group.
2-(2-Bromoethyl)benzo[b]thiophene: Similar structure but with a bromoethyl group instead of chloroethyl.
2-(2-Iodoethyl)benzo[b]thiophene: Contains an iodoethyl group, which can undergo different reactions compared to the chloroethyl derivative.
Uniqueness
2-(2-Chloroethyl)benzo[b]thiophene is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential biological activity. The chloroethyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various derivatives. Additionally, the combination of the benzo[b]thiophene core with the chloroethyl group may enhance the compound’s pharmacological properties, making it a valuable scaffold in medicinal chemistry.
Propiedades
Número CAS |
7136-60-9 |
|---|---|
Fórmula molecular |
C10H9ClS |
Peso molecular |
196.70 g/mol |
Nombre IUPAC |
2-(2-chloroethyl)-1-benzothiophene |
InChI |
InChI=1S/C10H9ClS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5-6H2 |
Clave InChI |
AKGPNMKNZKXGBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(S2)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


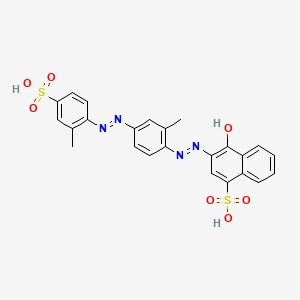

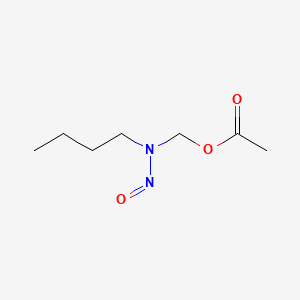
![Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B13760861.png)
![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)
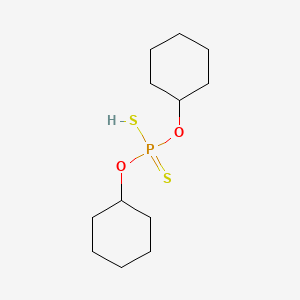
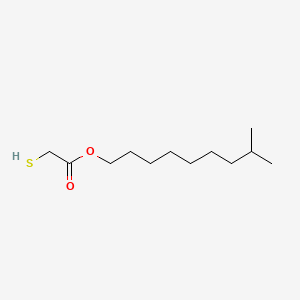
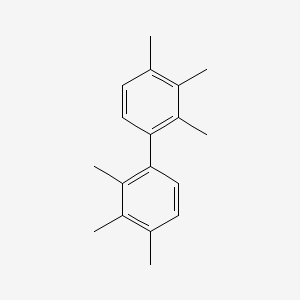

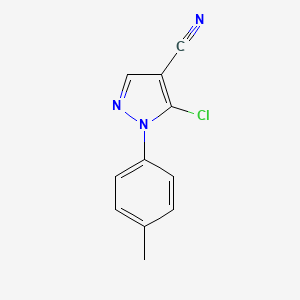

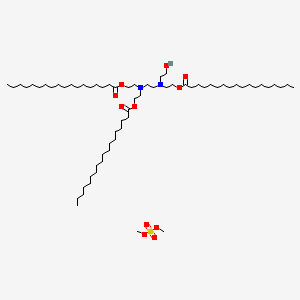
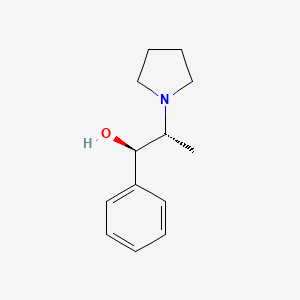
![Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-](/img/structure/B13760931.png)
